molecular formula C21H38ClNO2 B13435853 Ethyl Fingolimod Hydrochloride

Ethyl Fingolimod Hydrochloride

Cat. No.: B13435853
M. Wt: 372.0 g/mol
InChI Key: LGCVJNKNHWQHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Fingolimod Hydrochloride is a derivative of Fingolimod Hydrochloride, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod Hydrochloride, with the chemical formula C19H34ClNO2, is a sphingosine-1-phosphate receptor modulator that reduces the number of relapses in relapsing-remitting multiple sclerosis by sequestering lymphocytes in lymph nodes .

Preparation Methods

The synthesis of Ethyl Fingolimod Hydrochloride involves several steps, starting from the basic structure of Fingolimod. The process typically includes:

Chemical Reactions Analysis

Ethyl Fingolimod Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl Fingolimod Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Ethyl Fingolimod Hydrochloride exerts its effects by modulating sphingosine-1-phosphate receptors. Upon phosphorylation, it mimics sphingosine-1-phosphate and binds to these receptors, leading to the sequestration of lymphocytes in lymph nodes. This prevents lymphocytes from contributing to autoimmune responses. Additionally, it influences various molecular pathways, including the inhibition of histone deacetylases and activation of protein phosphatase 2A, which are involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Ethyl Fingolimod Hydrochloride is unique due to its ethyl group, which differentiates it from other Fingolimod derivatives. Similar compounds include:

This compound stands out due to its specific modifications, which may offer distinct pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C21H38ClNO2

Molecular Weight

372.0 g/mol

IUPAC Name

2-amino-2-[2-(4-decylphenyl)ethyl]propane-1,3-diol;hydrochloride

InChI

InChI=1S/C21H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(22,17-23)18-24;/h11-14,23-24H,2-10,15-18,22H2,1H3;1H

InChI Key

LGCVJNKNHWQHBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl

Origin of Product

United States

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